molecular formula C21H20ClN3O2S2 B14775162 3-Benzyl-4-(thiophen-2-ylsulfonyl)-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine-7-carbonitrile hydrochloride

3-Benzyl-4-(thiophen-2-ylsulfonyl)-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine-7-carbonitrile hydrochloride

Cat. No.: B14775162
M. Wt: 446.0 g/mol
InChI Key: UOMAXQGMEDTVHY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Benzyl-4-(thiophen-2-ylsulfonyl)-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine-7-carbonitrile hydrochloride is a complex organic compound that features a benzodiazepine core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Benzyl-4-(thiophen-2-ylsulfonyl)-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine-7-carbonitrile hydrochloride typically involves multi-step organic reactions One common approach includes the condensation of a benzylamine derivative with a thiophene sulfonyl chloride under basic conditions to form the intermediate This intermediate is then cyclized with a suitable reagent to form the benzodiazepine core

Industrial Production Methods

Industrial production of this compound may involve optimization of the reaction conditions to increase yield and purity. This can include the use of high-pressure reactors, advanced purification techniques such as recrystallization, and the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

Types of Reactions

3-Benzyl-4-(thiophen-2-ylsulfonyl)-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine-7-carbonitrile hydrochloride can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The benzyl group can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst can be used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while reduction of a nitro group can yield an amine.

Scientific Research Applications

3-Benzyl-4-(thiophen-2-ylsulfonyl)-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine-7-carbonitrile hydrochloride has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use as a therapeutic agent due to its benzodiazepine core, which is known for its anxiolytic and sedative properties.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-Benzyl-4-(thiophen-2-ylsulfonyl)-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine-7-carbonitrile hydrochloride involves its interaction with specific molecular targets. The benzodiazepine core is known to interact with the gamma-aminobutyric acid (GABA) receptor, enhancing the inhibitory effects of GABA in the central nervous system. This can lead to sedative and anxiolytic effects. The thiophene and sulfonyl groups may also contribute to the compound’s overall biological activity by interacting with other molecular pathways.

Comparison with Similar Compounds

Similar Compounds

    Diazepam: Another benzodiazepine with similar anxiolytic and sedative properties.

    Thiophene derivatives: Compounds like suprofen and articaine, which also contain a thiophene ring and exhibit various biological activities.

Uniqueness

3-Benzyl-4-(thiophen-2-ylsulfonyl)-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine-7-carbonitrile hydrochloride is unique due to its combination of a benzodiazepine core with a thiophene ring and a sulfonyl group. This unique structure may confer distinct biological activities and make it a valuable compound for further research and development.

Properties

Molecular Formula

C21H20ClN3O2S2

Molecular Weight

446.0 g/mol

IUPAC Name

3-benzyl-4-thiophen-2-ylsulfonyl-1,2,3,5-tetrahydro-1,4-benzodiazepine-7-carbonitrile;hydrochloride

InChI

InChI=1S/C21H19N3O2S2.ClH/c22-13-17-8-9-20-18(11-17)15-24(28(25,26)21-7-4-10-27-21)19(14-23-20)12-16-5-2-1-3-6-16;/h1-11,19,23H,12,14-15H2;1H

InChI Key

UOMAXQGMEDTVHY-UHFFFAOYSA-N

Canonical SMILES

C1C(N(CC2=C(N1)C=CC(=C2)C#N)S(=O)(=O)C3=CC=CS3)CC4=CC=CC=C4.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.